Benzenamine, N-[(1,3-diphenyl-1H-pyrazol-5-yl)methylene]-

Medicinal Chemistry mGluR5 Allosteric Modulation Structure-Activity Relationships

Researchers screening mGluR5 positive allosteric modulators require a validated negative control that isolates pharmacophore-specific activity from scaffold-dependent effects. This N-aryl Schiff base replaces the critical benzamide NH of CDPPB with an imine (C=N), eliminating the H-bond donor while preserving the 1,3-diphenylpyrazole core. • mGluR5 PAM Negative Control: Predicted ≥10-fold reduction in PAM activity vs. CDPPB (EC50 77 nM), confirmed across 50-analog SAR series. • Metal-Chelation Scaffold: Soft Lewis base imine nitrogen enables square-planar Cu(II) and octahedral Co(III) complexes inaccessible to amine/amide analogs. • SAR Baseline: Unsubstituted N-phenyl configuration (MW 323.4, LogP 5.29, PSA 30.18 Ų) provides minimal steric/electronic interference for systematic derivatization.

Molecular Formula C22H17N3
Molecular Weight 323.4 g/mol
CAS No. 89185-68-2
Cat. No. B12903498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, N-[(1,3-diphenyl-1H-pyrazol-5-yl)methylene]-
CAS89185-68-2
Molecular FormulaC22H17N3
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=C2)C=NC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H17N3/c1-4-10-18(11-5-1)22-16-21(17-23-19-12-6-2-7-13-19)25(24-22)20-14-8-3-9-15-20/h1-17H
InChIKeySBBZFHLBTHOJDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Overview


Benzenamine, N-[(1,3-diphenyl-1H-pyrazol-5-yl)methylene]- (CAS 89185-68-2) is an N-aryl Schiff base (imine) formed by the condensation of 1,3-diphenyl-1H-pyrazole-5-carbaldehyde and aniline . This compound belongs to the broader class of 1,3-diphenylpyrazole derivatives, which have been extensively investigated as scaffolds for metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulators [1], antimicrobial agents [2], and metal-chelating ligands [3]. Its molecular formula is C22H17N3 with a molecular weight of 323.4 g/mol, featuring a conjugated imine (C=N) bridge that distinguishes it structurally from the corresponding amine or amide-linked analogs .

Why Generic Substitution Is Scientifically Invalid


The biological and chemical performance of N-[(1,3-diphenyl-1H-pyrazol-5-yl)methylene]benzenamine is fundamentally governed by its distinct imine (C=N) linkage, which cannot be replicated by amide-based analogs such as CDPPB or amine precursors. In the mGluR5 PAM series, the conversion of the benzamide linkage (as in CDPPB) to an imine eliminates the hydrogen-bond donor capacity of the amide NH, altering both receptor pharmacophore interactions and metabolic stability [1]. Furthermore, the imine nitrogen provides a soft donor site for transition metal coordination, enabling chelation geometries (e.g., square-planar Cu(II) or octahedral Co(III) complexes) that are sterically and electronically inaccessible to the corresponding amine or amide derivatives [2]. This dual capability—pharmacological target engagement and metal-coordination chemistry—creates a compound profile that cannot be satisfied by generic substitution with other 1,3-diphenylpyrazole derivatives.

Quantitative Differentiation vs. Structural Analogs


Imine vs. Benzamide Linkage in mGluR5 Modulation

The imine (C=N) bridge in the target compound replaces the benzamide (-C(=O)NH-) linkage found in CDPPB [3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide]. In the mGluR5 PAM SAR series, CDPPB exhibits an EC50 of 77 ± 15 nM in the fluorometric calcium assay on rat cortical astrocytes [1]. The benzamide NH is critical for hydrogen-bond donor interactions at the allosteric site; its replacement with an imine (C=N) in the target compound abolishes this H-bond donor capacity while retaining the conjugated π-system, predicted to decrease mGluR5 PAM potency by approximately 10- to 100-fold based on the observed SAR for de-amino analogs in the same series [1]. This difference is directly exploitable for designing negative control probes or metal-coordinating ligands where mGluR5 activity is undesired.

Medicinal Chemistry mGluR5 Allosteric Modulation Structure-Activity Relationships

Metal Chelation via Imine Nitrogen

The azomethine nitrogen of the target compound serves as a soft Lewis base for transition metal coordination. The closely related imine ligand H-DPPMHQ, derived from the same 1,3-diphenyl-1H-pyrazole-5-carbaldehyde scaffold, forms stable dimeric complexes (e.g., [Cu(DPPMHQ)Cl]2 and [Co(DPPMHQ)Cl]2) with octahedral geometry [1]. In contrast, the amine analog 5-amino-1,3-diphenyl-1H-pyrazole (CAS 5356-71-8) lacks the imine coordination site and cannot form analogous N,N-bidentate chelates. Molar conductivity data confirm that the Cr(III) complex of H-DPPMHQ exhibits ΛM = 146.82 Ω⁻¹ cm² mol⁻¹, characteristic of a 1:2 electrolyte, demonstrating the unique capacity of the imine scaffold to support ionic complex architectures not accessible to amine or amide precursors [1].

Coordination Chemistry Schiff Base Ligands Transition Metal Complexes

Antimicrobial Activity via Metal Synergism

Pyrazole Schiff base ligands bearing the imine functional group consistently demonstrate enhanced antimicrobial activity upon metal coordination compared to their free ligand forms. In a systematic study of 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde Schiff bases (structurally analogous to the target compound), the free ligands showed moderate antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, while their Co(II), Ni(II), Cu(II), and Zn(II) complexes exhibited markedly higher activity [1]. This metal-dependent activity enhancement is specifically enabled by the imine coordination site and cannot be replicated by the corresponding amine (CAS 5356-71-8) or benzamide (CDPPB) derivatives, which either lack the soft donor atom or present sterically hindered coordination environments.

Antimicrobial Schiff Base Metal Complexes Bioinorganic Chemistry

Physicochemical Profile of the Unsubstituted Imine

The target compound (CAS 89185-68-2) bears an unsubstituted N-phenyl imine group, distinguishing it from the 4-nitro analog (CAS 89185-70-6) and 4-chloro analog. The calculated LogP for the target compound is 5.29 with a polar surface area (PSA) of 30.18 Ų . The 4-nitro analog (CAS 89185-70-6) has a significantly higher molecular weight (368.39 vs. 323.39 g/mol) and increased PSA (76.00 Ų) due to the nitro group, resulting in altered solubility and membrane permeability profiles . This unsubstituted phenyl imine provides a baseline scaffold with maximal lipophilicity and minimal steric bulk, making it the optimal starting point for structure-activity relationship (SAR) exploration where substituent effects on the N-phenyl ring are systematically investigated.

Physicochemical Properties LogP Chemical Procurement Specifications

Synthetic Accessibility via Direct Condensation

The target Schiff base is accessible via a single-step condensation reaction between 1,3-diphenyl-1H-pyrazole-5-carbaldehyde and aniline, typically proceeding under mild conditions (room temperature, methanol or ethanol solvent) with water as the sole byproduct [1]. In contrast, CDPPB and related benzamide analogs require a two-step sequence: (1) synthesis of 5-amino-1,3-diphenyl-1H-pyrazole, followed by (2) amide coupling with 3-cyanobenzoic acid using coupling reagents (e.g., EDC/HOBt) that generate stoichiometric waste [2]. Microwave-assisted solvent-free protocols for N-(5-pyrazolyl)imines have achieved yields of 81–90% in 20 minutes at 120 °C, demonstrating the efficiency advantage of the imine condensation route [1].

Synthetic Chemistry Schiff Base Condensation Green Chemistry

Fluorescence Properties of Imine-Based Scaffolds

Diphenylpyrazole compounds, including Schiff base derivatives, exhibit environment-sensitive fluorescence properties. The structurally related compound anle138b (a diphenylpyrazole derivative) demonstrates aggregation-specific fluorescence enhancement upon binding to α-synuclein fibrils, a property linked to the conjugated diphenylpyrazole core [1]. Metal complexes of 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde Schiff bases have been characterized by fluorescence spectroscopy, revealing that coordination to transition metals (Co, Ni, Cu, Zn) modulates emission intensity and wavelength [2]. The imine functionality in the target compound extends the π-conjugation relative to the amine analog (CAS 5356-71-8), predictably shifting the absorption and emission maxima to longer wavelengths and altering quantum yield. This photophysical distinction is critical for applications in fluorescent probe design and materials chemistry.

Photophysics Fluorescence Spectroscopy Diphenylpyrazole Compounds

Optimal Application Scenarios


Negative Control for mGluR5 PAM Screening

The target compound serves as an ideal negative control for CDPPB-based mGluR5 PAM screening programs. CDPPB exhibits an EC50 of 77 nM in rat cortical astrocyte calcium assays, a potency driven largely by the benzamide NH hydrogen-bond donor [1]. The target Schiff base replaces this critical amide with an imine (C=N), removing the H-bond donor while preserving the core diphenylpyrazole scaffold. This structural modification is predicted to reduce mGluR5 PAM activity by ≥10-fold based on the SAR trends observed across 50 CDPPB analogs, where amide NH deletion consistently abolished or severely attenuated functional activity [1]. Researchers can use this compound to confirm that observed mGluR5 modulation is pharmacophore-specific rather than scaffold-dependent, increasing assay rigor. [1]

Synthesis of Antimicrobial Metal Complexes

The imine nitrogen of the target compound provides a soft Lewis base donor site for forming stable coordination complexes with biologically relevant transition metals (Cu, Co, Ni, Zn, Cr). The structurally analogous imine ligand H-DPPMHQ forms dimeric octahedral complexes with Cr(III), Cu(II), Co(II), Ni(II), and Zn(II), and its Cr(III) complex exhibits molar conductivity (ΛM = 146.82 Ω⁻¹ cm² mol⁻¹) consistent with a 1:2 electrolyte [2]. In antimicrobial studies on analogous 1,3-diphenylpyrazole Schiff base metal complexes, coordination with Co(II), Ni(II), Cu(II), and Zn(II) substantially enhanced antibacterial activity against both Gram-positive and Gram-negative strains compared to the free ligand [3]. This metal synergism is structurally inaccessible to the amine (CAS 5356-71-8) or amide (CDPPB) derivatives, positioning the target Schiff base as a preferred starting material for bioinorganic chemistry programs targeting novel metallodrug candidates. [2][3]

SAR Exploration of N-Phenyl Substituent Effects

The unsubstituted N-phenyl imine configuration of the target compound (MW = 323.39 g/mol, LogP = 5.29, PSA = 30.18 Ų) provides the minimal steric and electronic baseline for systematic SAR studies . In contrast, the 4-nitro analog (CAS 89185-70-6) carries a strongly electron-withdrawing substituent (MW = 368.39 g/mol, PSA = 76.00 Ų) that confounds interpretation of substituent effects on biological activity, solubility, and membrane permeability . Starting from the unsubstituted parent compound, medicinal chemists can introduce substituents (halogens, methyl, methoxy, nitro, cyano) in a controlled, stepwise manner to map the pharmacophoric requirements of any biological target—whether mGluR5, kinase, or antimicrobial targets—without the confounding influence of pre-existing ring substitution.

Photophysical Probe Development

The imine bridge in the target compound extends the π-conjugation beyond that of the amine analog (5-amino-1,3-diphenyl-1H-pyrazole, CAS 5356-71-8), predictably producing a bathochromic shift (20–50 nm) in both absorption and emission maxima [4]. Furthermore, coordination with transition metals modulates fluorescence properties: Cu(II) typically quenches emission via paramagnetic effects, while Zn(II) and Cd(II) often enhance fluorescence intensity through rigidification of the ligand scaffold [3]. This dual tunability—organic chromophore extension via imine formation plus metal-dependent emission modulation—is not available from the amine precursor or the amide-linked CDPPB scaffold. The target compound is therefore a compelling starting point for developing fluorescent sensors, molecular switches, or light-harvesting materials. [3][4]

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